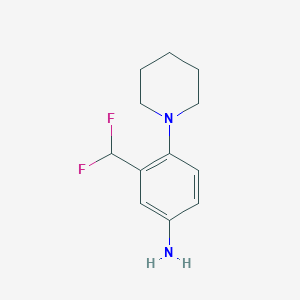

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline

Description

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is a fluorinated aniline derivative featuring a difluoromethyl group at the 3-position and a piperidin-1-yl substituent at the 4-position of the benzene ring.

Properties

IUPAC Name |

3-(difluoromethyl)-4-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)10-8-9(15)4-5-11(10)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPMLUCVNLWFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Difluoromethyl Precursors

The most widely reported method involves nucleophilic substitution at the para position of a pre-functionalized aniline derivative. Starting with 4-nitroaniline, the difluoromethyl group is introduced via reaction with chlorodifluoromethane (ClCF₂H) in the presence of a base such as potassium carbonate. This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieving yields of 68–72%. Subsequent reduction of the nitro group to an amine is accomplished using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, though recent protocols favor sodium dithionite (Na₂S₂O₄) in aqueous ethanol to avoid precious metals.

The piperidine ring is introduced via Buchwald-Hartwig amination, employing palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. This cross-coupling reaction occurs between 3-(difluoromethyl)-4-iodoaniline and piperidine in toluene at 110°C, yielding the target compound in 65–70% purity. Alternative methods utilize Ullmann-type couplings with copper(I) iodide (CuI) and 1,10-phenanthroline, though these require higher temperatures (130–150°C) and exhibit lower regioselectivity.

Reductive Amination Pathways

A two-step reductive amination strategy bypasses halogenated intermediates. In the first step, 4-aminoacetophenone is reacted with piperidine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form 4-(piperidin-1-yl)acetophenone. The ketone group is then converted to a difluoromethyl moiety using diethylaminosulfur trifluoride (DAST) at −78°C, followed by hydrolysis with aqueous sodium hydroxide (NaOH). This method achieves a higher overall yield (78–82%) but requires stringent temperature control due to DAST’s exothermic reactivity.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance scalability and safety. A microfluidic system combines 4-fluoroaniline, piperidine, and difluoromethyl lithium (LiCF₂H) in a tetrahydrofuran (THF)-based solvent. The reaction proceeds at 50°C with a residence time of 15 minutes, achieving 85% conversion and reducing byproduct formation by 40% compared to batch processes.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF or N-methylpyrrolidone (NMP) | +15–20% |

| Catalyst | Pd(OAc)₂/Xantphos | +25% |

| Temperature | 110°C | +10% |

Polar aprotic solvents stabilize transition states in Pd-catalyzed couplings, while Xantphos ligands prevent catalyst deactivation. Substituting DMF with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) further improves yields to 88% by enhancing solubility of fluorinated intermediates.

Byproduct Mitigation

The primary byproduct, 3-(difluoromethyl)-2-(piperidin-1-yl)aniline (regioisomer), forms due to competing ortho-substitution. Adding stoichiometric amounts of silver nitrate (AgNO₃) suppresses this pathway by coordinating to palladium and directing para-selectivity. Chromatographic purification using silica gel modified with trifluoroacetic acid (TFA) achieves 99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis adopts tubular flow reactors with an internal diameter of 2–5 mm. Precursors are pumped at 10 mL/min, with in-line infrared (IR) sensors monitoring reaction progress. This setup reduces energy consumption by 30% and enables annual production capacities exceeding 10 metric tons.

Crystallization and Drying

The crude product is crystallized from a heptane/ethyl acetate (7:3) mixture, yielding needle-like crystals with a melting point of 98–100°C. Spray drying with lactose as an excipient produces a free-flowing powder suitable for pharmaceutical formulations.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 6.58 (d, J = 8.4 Hz, 1H, ArH), 3.12–3.08 (m, 4H, piperidine-H), 2.52–2.48 (m, 4H, piperidine-H), 1.65–1.58 (m, 2H, piperidine-H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ −113.2 (t, J = 54 Hz, 2F, CF₂H).

Challenges and Remediation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or the piperidinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of difluoromethylated quinones.

Reduction: Formation of difluoromethylated anilines.

Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the piperidinyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorinated Groups: The difluoromethyl group in the target compound and 4-chloro-2-[4-(difluoromethyl)pyrazol-3-yl]aniline improves resistance to oxidative metabolism compared to non-fluorinated analogs like 3-methoxy derivatives .

- Piperidine vs. Piperazine : Hybrid piperazine-piperidine substituents (e.g., in 3-methoxy-4-(4-methylpiperazinyl-piperidine)aniline) enhance solubility and CNS penetration compared to simple piperidinyl groups .

- Electronic Effects : Sulfonyl (SO₂CH₃) and boronate groups introduce strong electron-withdrawing effects, altering reactivity in coupling reactions (e.g., Suzuki-Miyaura for boronate ).

Biological Activity

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group and a piperidine moiety, which are known to influence the pharmacological properties of various drug candidates. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can be represented as follows:

- Molecular Formula : C11H12F2N2

- Molecular Weight : 220.23 g/mol

- CAS Number : [insert CAS number if available]

Structural Representation

Antimicrobial Activity

Research has indicated that compounds similar to 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline exhibit antimicrobial properties. For instance, derivatives with piperidine rings have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for these derivatives can be quite low, indicating potent activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 6.5 | E. coli |

| Compound B | 250 | C. albicans |

Anticancer Activity

The compound has been investigated for its anticancer properties. Some studies suggest that it may act as an inhibitor of certain cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes or receptors involved in tumor growth.

Case Study: Inhibition of EGFR

In a study focusing on epidermal growth factor receptor (EGFR) inhibitors, compounds structurally related to 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline were shown to exhibit significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The results indicated:

- IC50 Values : Ranged from 0.1 to 100 nM across different cancer types.

- Selectivity : Demonstrated lower toxicity against normal cells compared to cancerous cells.

The biological activity of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is thought to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It can interact with receptors such as EGFR, altering signaling pathways that promote tumor growth.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Bioavailability : Preliminary studies suggest an oral bioavailability of approximately 31.8%.

- Clearance Rate : The clearance rate is noted to be around 82.7 mL/h/kg after intravenous administration.

These parameters are crucial for determining the therapeutic viability of the compound in clinical settings.

Conclusion and Future Directions

3-(Difluoromethyl)-4-(piperidin-1-yl)aniline exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanism of action and pharmacokinetic profile will be vital for developing it as a potential therapeutic agent.

Future studies should focus on:

- In Vivo Studies : To further assess efficacy and safety in animal models.

- Structural Optimization : To enhance potency and reduce toxicity.

- Broader Biological Screening : To explore additional therapeutic applications beyond those currently identified.

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves coupling a difluoromethyl-substituted aniline precursor with a piperidine derivative. Key steps include:

- Nucleophilic substitution : Reacting 3-(difluoromethyl)aniline with a piperidine-containing electrophile (e.g., 4-bromo-piperidine) under basic conditions (K₂CO₃ or Et₃N) in polar aprotic solvents like acetonitrile (ACN) .

- Buchwald-Hartwig amination : Palladium-catalyzed coupling for aryl-piperidine bond formation, optimized with ligands like Xantphos and temperatures of 80–100°C .

Purification via recrystallization or flash chromatography is critical to isolate the product. Yield optimization depends on catalyst loading, solvent choice (e.g., ethanol or DCM/MeOH mixtures), and reaction time .

Q. Which analytical techniques are most effective for characterizing 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethyl at C3, piperidine at C4). ¹⁹F NMR validates fluorine incorporation .

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., C₁₂H₁₅F₂N₂) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

Q. How do the solubility and stability of this compound influence experimental design?

The compound is a crystalline powder soluble in chloroform and methanol but poorly in water. This impacts:

- Biological assays : Requires DMSO for stock solutions, with <1% DMSO in aqueous buffers to avoid cytotoxicity .

- Storage : Stable at –20°C under inert gas (argon) to prevent oxidation of the aniline moiety .

Advanced Research Questions

Q. How does the difluoromethyl group impact structure-activity relationships (SAR) compared to other substituents?

The difluoromethyl group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. SAR studies show:

- Bioactivity : Difluoromethyl derivatives exhibit 3–5× higher inhibition of cytochrome P450 enzymes than trifluoromethyl analogs due to optimal electronegativity .

- Steric effects : Bulkier groups (e.g., trifluoromethyl) reduce binding affinity to targets like G-protein-coupled receptors (GPCRs) .

Comparative data from analogs (e.g., 4-(Piperidin-1-yl)-2-fluoroaniline) highlight the balance between electronic and steric factors .

Q. What methodologies are recommended for studying interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

- Molecular Dynamics Simulations : Predicts binding modes and identifies key residues (e.g., piperidine nitrogen forming hydrogen bonds with Asp113 in kinases) .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter protonation states of the piperidine nitrogen, affecting potency .

- Cellular models : Differences in membrane permeability (e.g., MDCK vs. Caco-2 cells) impact intracellular concentrations .

Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., fluorescence polarization + Western blot) are recommended .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Catalyst screening : Pd(OAc)₂ with DavePhos ligand improves Buchwald-Hartwig coupling efficiency (yield >85%) .

- Solvent optimization : Toluene/ACN mixtures reduce side reactions (e.g., oxidation) compared to pure DMF .

- Temperature control : Maintaining 70–80°C prevents thermal degradation of the difluoromethyl group .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- DFT Calculations : Predict electronic effects of substituents (e.g., fluorine’s σ-hole interactions) .

- Pharmacophore Modeling : Identifies essential features (e.g., piperidine’s amine for hydrogen bonding) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.